molecular formula C8H7N3O2S B093801 4-Methyl-6-nitro-1,3-benzothiazol-2-amine CAS No. 16586-51-9

4-Methyl-6-nitro-1,3-benzothiazol-2-amine

Cat. No. B093801
CAS RN: 16586-51-9
M. Wt: 209.23 g/mol
InChI Key: AHSSHSODSGGVBG-UHFFFAOYSA-N
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Description

The compound 4-Methyl-6-nitro-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of a nitro group and an amine group on the benzothiazole core structure suggests that this compound could exhibit interesting chemical and biological properties, potentially useful in various applications such as materials science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been reported in several studies. For instance, the synthesis of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines from diamino-nitrothioacrylamides has been described, with a spontaneous isomerization to benzothiazoles under certain conditions . Another study reports the synthesis of 1-methyl-7-nitrobenzotriazole from 2-amino-6-nitro-N-methylaniline, which is structurally similar to the compound of interest . Additionally, a one-pot synthesis of N-methyl-3-nitro-4H-pyrimido[2,1-b][1,3]benzothiazole-2-amine derivatives using FeF3 as a catalyst has been achieved, demonstrating the potential for efficient synthetic routes for such compounds .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex, and X-ray crystallography has been used to establish the structures of some derivatives . The presence of substituents such as nitro and amine groups can influence the electronic properties and conformation of the molecules, which can be studied using NMR and X-ray methods .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, the desulfurization of 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine leads to the formation of an intermediate 3-imino-2-nitroprop-2-enamidine, which can further react with nucleophiles to yield amidine derivatives . The reactivity of the nitro group and the amine functionality in these compounds can lead to a range of chemical transformations, including annulation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of a nitro group can introduce electron-withdrawing effects, while the amine group can participate in hydrogen bonding, affecting the compound's solubility, melting point, and reactivity . The synthesis and characterization of metal complexes with benzothiazol-2-yl-(4-chloro-benzylidene)-amine have been explored, indicating the ligand properties of such compounds .

Scientific Research Applications

  • Antioxidant Activity

    • Application : Benzothiazole derivatives have shown significant antioxidant activity .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : These compounds have shown significant antioxidant activity .
  • Antimicrobial Activity

    • Application : Benzothiazole derivatives have shown significant antimicrobial activity .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : These compounds have shown significant antimicrobial activity against various microbial strains .

Safety And Hazards

Sigma-Aldrich provides “4-Methyl-6-nitro-1,3-benzothiazol-2-amine” to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The synthesis of heterocycle-incorporated azo dye derivatives, such as “4-Methyl-6-nitro-1,3-benzothiazol-2-amine”, is of significant interest in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

properties

IUPAC Name

4-methyl-6-nitro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-4-2-5(11(12)13)3-6-7(4)10-8(9)14-6/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSSHSODSGGVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-nitro-benzothiazol-2-ylamine

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